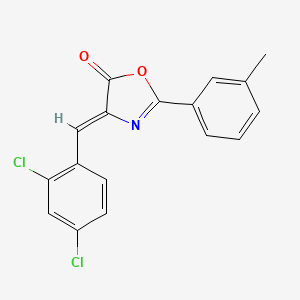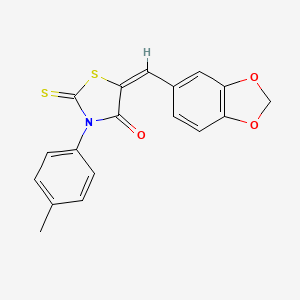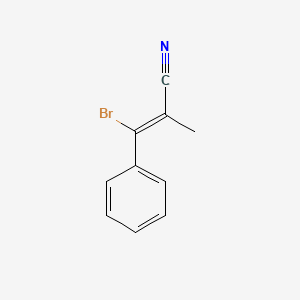![molecular formula C20H19NO2 B11701788 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique chemical properties and applications. This compound is a Schiff base, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in various chemical reactions and their ability to form stable complexes with metals.
Vorbereitungsmethoden
The synthesis of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation reaction between 2-hydroxy-5-propylbenzaldehyde and 2-hydroxy-1-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the detection and quantification of metal ions in biological samples.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs. Its ability to selectively bind to metal ions can be leveraged for targeted drug delivery and diagnostic applications.
Industry: The compound is used in the development of sensors and detection systems for metal ions, particularly aluminum ions. Its high selectivity and sensitivity make it suitable for environmental monitoring and industrial applications.
Wirkmechanismus
The mechanism of action of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its ability to form stable complexes with metal ions. The imine group (C=N) and hydroxyl groups (OH) in the compound act as coordination sites, binding to metal ions through coordination bonds. This complexation can lead to changes in the compound’s fluorescence properties, making it useful as a sensor for metal ions.
The molecular targets and pathways involved in the compound’s action depend on the specific metal ion it interacts with. For example, in the detection of aluminum ions, the compound forms a complex with Al3+ ions, leading to a fluorescence enhancement that can be measured and quantified.
Vergleich Mit ähnlichen Verbindungen
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL can be compared with other Schiff bases and metal ion sensors:
1-[(2-Hydroxyphenylimino)methyl]naphthalen-2-ol: Similar in structure but may have different substituents affecting its selectivity and sensitivity.
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar coordination properties but different applications.
5-(Diphenylamino)-2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: A compound with enhanced fluorescence properties due to additional functional groups.
The uniqueness of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL lies in its high selectivity and sensitivity for aluminum ions, making it particularly useful in environmental and biological applications.
Eigenschaften
Molekularformel |
C20H19NO2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[(2-hydroxy-5-propylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H19NO2/c1-2-5-14-8-10-20(23)18(12-14)21-13-17-16-7-4-3-6-15(16)9-11-19(17)22/h3-4,6-13,22-23H,2,5H2,1H3 |
InChI-Schlüssel |
HGMTUYBBTMPXNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
Löslichkeit |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)





